molecular formula C11H14N2O2 B2530599 N-(5-methylpyridin-2-yl)oxolane-2-carboxamide CAS No. 899020-94-1

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide

Cat. No. B2530599
CAS RN: 899020-94-1
M. Wt: 206.245
InChI Key: BFRXGCPOQMOBHK-UHFFFAOYSA-N
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Description

The compound "N-(5-methylpyridin-2-yl)oxolane-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various carboxamide compounds with pyridine moieties, which are structurally related to the compound . These compounds are of interest due to their potential pharmacological properties and their use in crystal engineering and pharmaceutical cocrystals , as well as their receptor binding affinities .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of N-oxide heterosynthons for assembling isonicotinamide N-oxide in a triple helix architecture , and the preparation of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides from corresponding benzamide . Another approach includes the cyclization of 2-iminocoumarin-3-carboxamides using binucleophilic reagents to obtain thieno[2,3-d]pyrimidine-6-carboxamides .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, X-ray crystallography was used to reveal the existence of two energetically stable conformers of a compound with high affinity for dopamine D(2) and serotonin 5-HT(3) receptors . Similarly, the structure of oxamide derivatives was studied using solid-state NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include N-H...O- hydrogen bonding and C-H...O interactions , as well as the introduction of lipophilic groups to enhance receptor binding affinity . The synthesis of enaminones as key intermediates for the construction of functionalized heterocycles is another example of chemical reactions used in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of a bromine atom and a methylamino group at specific positions on the pyridine ring can enhance the affinity for the dopamine D(2) receptor . The antioxidant and antitumor activities of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been characterized, indicating potential pharmacological applications .

Scientific Research Applications

Medicinal Chemistry Strategies to Reduce Metabolism

A study by Linton et al. (2011) discusses the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). The paper outlines medicinal chemistry strategies taken to avoid AO-mediated oxidation, which might be relevant for compounds like N-(5-methylpyridin-2-yl)oxolane-2-carboxamide in reducing their metabolic degradation (Linton et al., 2011).

Catalytic Coupling for Synthesis

The work by Quan Chen et al. (2011) on cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air presents a method potentially applicable to synthesizing this compound. This method allows for ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives, which could be utilized in the synthesis of complex molecules like this compound (Quan Chen et al., 2011).

Aminocarbonylation of Iodo-heteroaromatics

A study by Takács et al. (2007) explores the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamide-related compounds. This process could potentially be applied to the synthesis or modification of this compound to obtain derivatives with biological significance (Takács et al., 2007).

Synthesis and Biological Activity of Derivatives

The research by Liu et al. (1996) on the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including their evaluation as inhibitors of CDP reductase activity and their cytotoxicity in vitro and antineoplastic activity in vivo, provides insights into the potential biological activities of pyridine derivatives, which could extend to compounds like this compound (Liu et al., 1996).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-5-10(12-7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXGCPOQMOBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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